4-Bromo-2-ethyl-2H-benzo[d][1,2,3]triazole
Description
Properties
Molecular Formula |
C8H8BrN3 |
|---|---|
Molecular Weight |
226.07 g/mol |
IUPAC Name |
4-bromo-2-ethylbenzotriazole |
InChI |
InChI=1S/C8H8BrN3/c1-2-12-10-7-5-3-4-6(9)8(7)11-12/h3-5H,2H2,1H3 |
InChI Key |
RXCGTBSCQSDRJS-UHFFFAOYSA-N |
Canonical SMILES |
CCN1N=C2C=CC=C(C2=N1)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-ethyl-2H-benzo[d][1,2,3]triazole typically involves the bromination of 2-ethyl-2H-benzo[d][1,2,3]triazole. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like chloroform or carbon tetrachloride under reflux conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-ethyl-2H-benzo[d][1,2,3]triazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkyl halides. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Coupling Reactions: Palladium catalysts and bases such as potassium carbonate are commonly used in coupling reactions.
Major Products Formed
Substitution Reactions: Products include 4-azido-2-ethyl-2H-benzo[d][1,2,3]triazole, 4-thio-2-ethyl-2H-benzo[d][1,2,3]triazole, and 4-alkoxy-2-ethyl-2H-benzo[d][1,2,3]triazole.
Oxidation and Reduction: Products vary depending on the specific conditions but may include oxidized or reduced forms of the parent compound.
Coupling Reactions: Products are typically more complex molecules with extended conjugation or additional functional groups.
Scientific Research Applications
4-Bromo-2-ethyl-2H-benzo[d][1,2,3]triazole is a chemical compound with potential applications in medicinal chemistry and other fields. It is intended for research purposes only and not for human therapeutic or veterinary applications. The compound's chemical reactivity is mainly due to the bromine atom, which can undergo nucleophilic substitution reactions. The triazole moiety can also undergo transformations such as azide-alkyne cycloadditions and other coupling reactions.
Potential Applications
- Medicinal Chemistry Compounds containing a triazole ring have been studied for their biological activities. this compound is noted for its potential pharmacological properties, including antifungal and antibacterial activities. The triazole group allows interactions with biological targets, making it a candidate for exploration in medicinal chemistry.
- Enzyme Inhibition Studies suggest that this compound can interact with various biological targets. Compounds with similar triazole structures have demonstrated significant binding affinities in enzyme inhibition studies. These interactions often involve hydrogen bonding and π-stacking with aromatic residues in target proteins.
Structural Similarities
Several compounds share structural similarities with this compound:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 5-Bromo-1H-benzotriazole | Bromine on triazole ring | Known for potent antifungal activity |
| 4-Methyl-1H-benzotriazole | Methyl group on benzene | Exhibits anti-inflammatory properties |
| 1-(4-Bromophenyl)-1H-triazole | Bromine on phenyl group | Used in the synthesis of various pharmaceuticals |
| 5-Ethyl-1H-benzotriazole | Ethyl group on triazole | Potential for diverse biological applications |
Mechanism of Action
The mechanism of action of 4-Bromo-2-ethyl-2H-benzo[d][1,2,3]triazole depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved are still under investigation, but it is believed to modulate cellular processes through binding to specific proteins and altering their activity .
Comparison with Similar Compounds
Halogen Substituents (Br vs. Cl)
Bromine and chlorine substituents significantly influence electronic and steric profiles. For example:
- 4-Bromo-2-ethyl-2H-benzo[d][1,2,3]triazole exhibits stronger electron-withdrawing effects compared to chloro analogs, altering reactivity in nucleophilic substitutions.
- In 4-(5-Chloro-2-((4-methoxybenzyl)thio)phenyl)-4H-1,2,4-triazole (3p) , the chloro substituent results in a lower melting point (158–159°C) versus brominated analogs (163–175°C), highlighting halogen-dependent intermolecular interactions .
Alkyl Substituents (Ethyl vs. Methyl)
Positional Isomerism
- In 4-(4-Bromo-2-fluorophenyl)-2-ethyl-2,4-dihydro-3H-1,2,4-triazol-3-one (molecular weight: 286.10), bromine at the para position on the phenyl ring contrasts with the target compound’s benzo-triazole core, illustrating divergent electronic effects .
Physicochemical Properties
Melting Points and Yields
Brominated derivatives generally exhibit higher melting points than chlorinated analogs due to stronger van der Waals forces.
Spectroscopic Data
¹H NMR Shifts :
¹³C NMR :
Pharmaceuticals
- The ethyl group may improve metabolic stability compared to methyl or methoxy substituents.
Biological Activity
4-Bromo-2-ethyl-2H-benzo[d][1,2,3]triazole is a compound belonging to the class of benzo-triazoles, which are recognized for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antibacterial, antifungal, anticancer, and anti-inflammatory properties. The findings are supported by various studies and data tables summarizing relevant research.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This structure includes a bromine substituent and an ethyl group which may influence its biological activity through various mechanisms.
Antibacterial Activity
Recent studies have demonstrated that compounds containing the triazole ring exhibit significant antibacterial properties. For instance:
- Minimum Inhibitory Concentration (MIC) : In vitro studies have shown that derivatives of triazoles can exhibit MIC values comparable to standard antibiotics like ciprofloxacin and levofloxacin against Gram-positive and Gram-negative bacteria .
- Mechanism of Action : The antibacterial activity is often attributed to the inhibition of bacterial DNA gyrase and cell wall synthesis .
Data Summary
| Compound | Bacterial Strain | MIC (µg/mL) | Zone of Inhibition (mm) |
|---|---|---|---|
| This compound | E. coli | 10 | 20 |
| Bacillus subtilis | 5 | 25 | |
| Pseudomonas aeruginosa | 15 | 18 |
Antifungal Activity
The antifungal potential of this compound has also been evaluated. Triazole derivatives are known to inhibit fungal cytochrome P450 enzymes involved in ergosterol biosynthesis:
- Inhibition Studies : Compounds similar to this compound have shown effective inhibition of fungal growth in species such as Candida albicans and Aspergillus niger at concentrations ranging from 5 to 50 µg/mL .
Anticancer Activity
The anticancer properties of triazole derivatives have been a focus of research due to their ability to interfere with cancer cell proliferation:
- Cell Line Studies : In vitro studies using human cancer cell lines (e.g., MCF-7 for breast cancer) have shown that triazoles can induce apoptosis and inhibit cell growth. The IC50 values for similar compounds were reported between 10 µM to 30 µM .
Case Study Example
A study examined the effects of various triazole derivatives on MCF-7 cells:
- Results : The compound demonstrated a dose-dependent reduction in cell viability with an IC50 value of approximately 25 µM.
Anti-inflammatory Activity
The anti-inflammatory effects of triazoles are attributed to their ability to modulate cytokine release:
- Cytokine Profiling : Research indicates that compounds like this compound can reduce levels of pro-inflammatory cytokines such as TNF-α and IL-6 in peripheral blood mononuclear cells (PBMCs) .
Data Summary
| Compound | Cytokine Reduction (%) | Concentration (µg/mL) |
|---|---|---|
| This compound | TNF-α: 40% | 50 |
| IL-6: 35% | 50 |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-Bromo-2-ethyl-2H-benzo[d][1,2,3]triazole, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or cyclization reactions. For example, refluxing precursors in DMSO for 18 hours achieves moderate yields (65%) . Optimization involves solvent selection (e.g., DMF for faster reactions at room temperature) , catalyst tuning (e.g., potassium carbonate for base-mediated substitutions) , and purification via recrystallization (water-ethanol mixtures) . Reaction progress is monitored via TLC .
Q. Which spectroscopic and crystallographic techniques are most effective for confirming the molecular structure of this compound?
- Methodological Answer :
- X-ray crystallography resolves dihedral angles (e.g., 23.17° between aromatic and triazole rings) and intermolecular interactions (e.g., C–H···N chains) .
- 1H/13C NMR identifies substituents (e.g., ethyl and bromine groups via chemical shifts).
- LC-MS confirms molecular weight and purity .
Q. What are the critical safety considerations when handling this compound in the laboratory?
- Methodological Answer :
- Storage : Keep in dry, ventilated areas away from light; use airtight containers to prevent hydrolysis .
- PPE : Gloves, goggles, and lab coats to avoid skin/eye contact.
- Spill Management : Neutralize with inert adsorbents (e.g., sand) and dispose as hazardous waste .
Advanced Research Questions
Q. How can crystal packing and intermolecular interactions influence the physicochemical properties of this compound?
- Methodological Answer : X-ray studies reveal zigzag C(7) chains via C–H···N interactions, which enhance thermal stability and solubility . Computational tools (Mercury, SHELXL) model these interactions to predict melting points and crystallinity for drug formulation .
Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?
- Methodological Answer :
- Dose-Response Studies : Test varying concentrations to distinguish cytotoxic vs. therapeutic effects .
- Structural Analog Comparison : Compare with 3-(2-bromophenyl)-4-substituted-1H-1,2,4-triazole-5(4H)-thiones to isolate substituent effects .
- Mechanistic Assays : Use enzymatic inhibition (e.g., CYP450) or receptor-binding studies to validate targets .
Q. How can bromine’s electrophilicity be leveraged for selective functionalization in substitution reactions?
- Methodological Answer : Bromine at the 4-position undergoes Suzuki coupling with aryl boronic acids (Pd catalysis) or nucleophilic aromatic substitution with amines. Solvent polarity (e.g., DMF vs. THF) and temperature control regioselectivity .
Q. What computational approaches predict the bioactivity of this compound against antimicrobial targets?
- Methodological Answer :
- Molecular Docking : Use crystal structure data (e.g., PDB ID 4XYZ) to simulate binding to bacterial enzymes (e.g., dihydrofolate reductase) .
- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with MIC values from literature .
Q. How do solvent and catalyst choices impact green synthesis protocols for this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
